molecular formula C13H15FO3 B8322242 Ethyl 2-(6-fluoro-1-hydroxy-1-indanyl)acetate

Ethyl 2-(6-fluoro-1-hydroxy-1-indanyl)acetate

Cat. No.: B8322242
M. Wt: 238.25 g/mol
InChI Key: ZPGAAOIQLNMSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-fluoro-1-hydroxy-1-indanyl)acetate is a useful research compound. Its molecular formula is C13H15FO3 and its molecular weight is 238.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydroinden-1-yl)acetate

InChI

InChI=1S/C13H15FO3/c1-2-17-12(15)8-13(16)6-5-9-3-4-10(14)7-11(9)13/h3-4,7,16H,2,5-6,8H2,1H3

InChI Key

ZPGAAOIQLNMSIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC2=C1C=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-fluoro-1-indanone (5.0 g, 33.3 mmol), ethyl bromoacetate (8.3 g, 50.0 mmol, Aldrich), activated zinc powder (3.2 g, 50.0 mmol, Mallinckrodt; Org. Synth., Coll. Vol. 6, 290, 1988) and a few crystals of iodine in diethyl ether-benzene (1:1, 100 mL) was heated at reflux under nitrogen for 24 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue in diethyl ether was vigorously stirred with excess dilute ammonium hydroxide, dried and concentrated to give ethyl 2-(6-fluoro-1-hydroxy-1-indanyl)acetate as an amber oil (7.6 g, 97%);
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
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0 (± 1) mol
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reactant
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diethyl ether benzene
Quantity
100 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl acetate (1.8 g, 20 mmol) was added dropwise to a stirred, chilled (dry ice-acetone bath) 1N solution of lithium bis(trimethylsilyl)amide in tetrahydrofuran (20 mL, Aldrich) under nitrogen. After 15 min, a solution of 6-fluoro-1-indanone (3.0 g, 20 mmol) in tetrahyrofuran (20 mL) was added dropwise and the resulting mixture was stirred for 1h (dry ice-acetone bath). A 1N solution of hydrochloric acid (20 mL) was added and the mixture was allowed to warm to more temperature. The organic phase was separated, dried over anhydrous sodium sulfate, filtered and concentrated to a pale yellow oil (5.3 g). The mixture was chromatographed on Silica Gel 60 (silica gel) using a linear gradient of dichloromethane- hexanes (1:1) to dichloromethane as eluent. The fractions containing only ethyl 2-(6-fluoro-1-hydroxy-1-indanyl)acetate were combined and concentrated in vacuo to give 3.1 g (65%) of a colorless oil; NMR (DMSO-d6): d 6.98-7.27 (m, 3H, Ar), 5.40 (s, 1H, OH), 4.01 (q, 2H, OCH2), 2.64-2.96 (m, 4H, 2XCH2), 2.44-2.57 (m, 1H, CH), 2.04-2.18 (m, 1H, CH), 1.12 (t, 3H, CH3).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
dry ice acetone
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1h
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
20 mL
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reactant
Reaction Step Five
Yield
65%

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